BenchChemオンラインストアへようこそ!

l-Sophoridine

Antiviral Hepatitis B HBV DNA

l-Sophoridine is a quinolizidine alkaloid and a C-6 epimer of matrine, naturally occurring in Sophora alopecuroides and Sophora flavescens. It was approved by the Chinese FDA in 2005 as an anticancer drug against malignant trophoblastic tumors.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
Cat. No. B11936948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Sophoridine
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESC1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1
InChIInChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m0/s1
InChIKeyZSBXGIUJOOQZMP-PWNZVWSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





l-Sophoridine Procurement Guide for Cancer and Antiviral Research


l-Sophoridine is a quinolizidine alkaloid and a C-6 epimer of matrine, naturally occurring in Sophora alopecuroides and Sophora flavescens [1]. It was approved by the Chinese FDA in 2005 as an anticancer drug against malignant trophoblastic tumors [2]. Its pharmacological profile includes antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective activities [3].

Why l-Sophoridine Cannot Be Substituted by Matrine or Sophocarpine in Specialized Studies


Although l-Sophoridine shares the matrine-type alkaloid scaffold with matrine, oxymatrine, and sophocarpine, key stereochemical and structural differences (it is a C-6 epimer of matrine) produce distinct receptor interactions, enzyme selectivity profiles, and pharmacokinetic behaviors [1]. Direct comparative studies demonstrate that l-Sophoridine exhibits consistently superior anti-HBV potency [2], divergent COX-1/COX-2 selectivity [3], and a longer elimination half-life than matrine or sophocarpine [4]. These quantifiable differences mean that substituting another matrine-type alkaloid in a research protocol will yield different experimental outcomes and cannot be justified without revalidation.

Quantitative Differentiation of l-Sophoridine Versus Matrine, Oxymatrine, and Sophocarpine


Superior Anti-HBV Activity of l-Sophoridine in HepG2.2.15 Cells

In a direct head-to-head comparison using HBV-transfected HepG2.2.15 cells, l-Sophoridine reduced cell medium HBV DNA levels more than matrine, oxymatrine, or sophocarpine at identical concentrations of 0.4–1.6 mM [1]. After 72 hours, 0.4 and 0.8 mM sophoridine reduced HBsAg and intracellular HBV DNA levels more potently than any of the three comparators [1].

Antiviral Hepatitis B HBV DNA

Longer Elimination Half-Life of l-Sophoridine Versus Matrine and Sophocarpine

In a comparative pharmacokinetic study following oral administration of 3 mg/kg in animal models, l-Sophoridine exhibited a terminal half-life (t1/2) of 6.02 ± 1.38 hours, which is longer than matrine (5.33 ± 0.87 h) and substantially longer than sophocarpine (2.64 ± 1.15 h) [1]. The AUC(0-∞) for l-Sophoridine was 1442.56 ± 110.42 h/ng/mL, compared to 4069.04 ± 606.69 for matrine and 352.08 ± 70.48 for sophocarpine [1].

Pharmacokinetics Drug Development Bioavailability

Selective COX-2 Inhibition by l-Sophoridine Contrasts with Matrine's COX-1 Selectivity

In an in vitro study evaluating COX-1 and COX-2 inhibition using cultured mouse peritoneal macrophages, l-Sophoridine demonstrated significant specific inhibitory action for COX-2, whereas matrine exhibited COX-1 selective inhibition [1]. Oxymatrine and sophocarpine also showed COX-2 inhibition comparable to sophoridine, but matrine uniquely favored COX-1 [1].

Anti-inflammatory Cyclooxygenase Selectivity

Absence of Antinociceptive Activity Distinguishes l-Sophoridine from (+)-Matrine

In a comparative antinociceptive study using the acetic acid-induced writhing test and tail-flick test in mice, (-)-sophoridine (l-Sophoridine) did not show significant antinociceptive activity, whereas (+)-matrine produced antinociceptive effects mediated by both μ- and κ-opioid receptors [1]. (+)-Allomatrine, the C-6 epimer of (+)-matrine, showed κ-opioid receptor-mediated antinociception at 1/3 the potency of (+)-matrine or pentazocine [1].

Analgesia Opioid Receptors Pain Research

Regulatory Milestone: Chinese FDA Approval for Malignant Trophoblastic Tumors

l-Sophoridine was authorized by the Chinese FDA in 2005 as an anticancer medication specifically against malignant trophoblastic tumors [1]. This regulatory milestone distinguishes l-Sophoridine from matrine, oxymatrine, and sophocarpine, which lack analogous approved therapeutic indications despite extensive research interest [1]. Sophoridine hydrochloride achieved the highest R&D stage of 'Approved' with first approval date in China on August 22, 2005 [2].

Oncology Regulatory Approval Drug Development

Evidence-Based Application Scenarios for l-Sophoridine Procurement


Antiviral Screening for Hepatitis B Virus Therapeutics

For HBV-focused antiviral screening programs, l-Sophoridine should be prioritized over matrine, oxymatrine, or sophocarpine as a matrine-type alkaloid positive control. Direct comparative data in HepG2.2.15 cells demonstrate that l-Sophoridine produces more potent reductions in HBV DNA, HBsAg, and intracellular HBV DNA levels than all three comparators at identical concentrations [1]. The observed downregulation of p38 MAPK, TRAF6, ERK1, NLRP10, and caspase-1 provides a defined molecular signature for mechanistic follow-up [1].

In Vivo Antitumor Efficacy Studies Requiring Favorable Pharmacokinetics

For in vivo oncology studies where sustained exposure is desired, l-Sophoridine offers a longer elimination half-life (6.02 h) compared to matrine (5.33 h) and sophocarpine (2.64 h) [2]. Combined with its established in vivo efficacy in pancreatic cancer xenograft models at 20–40 mg/kg and its Chinese FDA approval for malignant trophoblastic tumors [3], l-Sophoridine provides a translational bridge compound with validated clinical precedent.

Cyclooxygenase Pathway Studies Requiring Isoform-Specific Modulation

Researchers investigating COX-2 dependent inflammatory pathways without COX-1 interference should procure l-Sophoridine rather than matrine. In vitro data demonstrate that l-Sophoridine exhibits significant specific inhibitory action for COX-2 with no obvious COX-1 suppression, whereas matrine is a COX-1 selective inhibitor [4]. This isoform selectivity difference is critical for experimental designs where COX-1 inhibition (and associated gastrointestinal toxicity concerns) must be avoided.

Pain Pathway Studies Requiring an Analgesic-Inactive Matrine-Type Control

For opioid receptor pharmacology or pain pathway research, l-Sophoridine serves as an ideal negative control within the matrine-type alkaloid series. While (+)-matrine and (+)-allomatrine exhibit antinociceptive activity via μ- and κ-opioid receptors, l-Sophoridine shows no significant antinociceptive activity in both writhing and tail-flick tests [5]. This stereochemistry-dependent activity profile allows researchers to isolate opioid-mediated effects from other pharmacological activities of matrine-type alkaloids.

Quote Request

Request a Quote for l-Sophoridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.